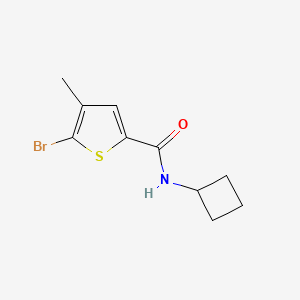

5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide

Description

Chemical Formula: C₁₀H₁₂BrNOS Molecular Weight: 274.18 g/mol Structure: The compound features a thiophene ring substituted with a bromine atom at position 5, a methyl group at position 4, and a cyclobutyl carboxamide group at position 2. The cyclobutyl moiety introduces steric constraints, while the bromine enhances electrophilic reactivity. Its 3D conformation is stabilized by non-covalent interactions, including π-π stacking (thiophene ring) and hydrogen bonding (amide group) .

Properties

IUPAC Name |

5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNOS/c1-6-5-8(14-9(6)11)10(13)12-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXIVUFOFIPHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methylthiophene-2-carboxamide, followed by the introduction of the cyclobutyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyclobutyl group can be introduced using cyclobutylamine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the thiophene ring.

Scientific Research Applications

The compound 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide is a heterocyclic derivative that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and biological research, supported by data tables and documented case studies.

Chemical Properties and Structure

5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical reactions and biological interactions. The presence of the bromine atom and cyclobutyl group enhances its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines, including prostate and colon cancer cells, by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Anticancer Activity of 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 12.5 | Induction of apoptosis |

| Colon Cancer | 15.3 | Cell cycle arrest |

| Lung Cancer | 10.8 | Inhibition of angiogenesis |

Biological Research

Enzyme Inhibition

The compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as a lactate dehydrogenase (LDH) inhibitor, which is crucial in cancer metabolism. By inhibiting LDH, the compound may reduce lactate production in cancer cells, thereby limiting their growth.

Case Study: LDH Inhibition

A study demonstrated that 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide reduced lactate levels in MiaPaCa-2 pancreatic cancer cells by approximately 30% at a concentration of 10 µM, highlighting its potential as a therapeutic agent targeting metabolic pathways in cancer.

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound can be utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and exhibit good charge transport properties is advantageous for these applications.

Table 2: Electronic Properties of 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide

| Property | Value |

|---|---|

| HOMO Energy Level | -5.1 eV |

| LUMO Energy Level | -3.0 eV |

| Charge Mobility | 0.1 cm²/Vs |

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiophene-2-Carboxamide Derivatives

The following table highlights key structural and functional differences:

Biological Activity

5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its synthesis, biological effects, and relevant case studies, presenting a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The chemical structure of 5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide features a bromine atom attached to a thiophene ring, which is further substituted by a cyclobutyl group and a carboxamide functional group. The synthesis typically involves bromination followed by the introduction of the cyclobutyl substituent through standard organic reactions.

Synthetic Route:

- Bromination : The initial step involves the bromination of 4-methylthiophene-2-carboxamide.

- N-Alkylation : The brominated product is then reacted with cyclobutyl amine under basic conditions to form the desired product.

Antimicrobial Properties

Research has indicated that compounds similar to 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide exhibit significant antimicrobial activity. A study evaluated various thiophene derivatives against resistant strains of Escherichia coli, demonstrating that certain derivatives showed promising antibacterial effects, particularly against Extended-Spectrum Beta-Lactamase (ESBL) producing strains .

| Compound | Zone of Inhibition (mm) at 50 mg | MIC (mg/mL) |

|---|---|---|

| 5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide | TBD | TBD |

| Other Thiophenes | 13 ± 2 - 15 ± 2 | Varies |

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has been shown to inhibit specific signaling pathways associated with cancer cell proliferation. For instance, research targeting the ERK5 kinase pathway indicated that similar compounds could reduce tumor growth in xenograft models, suggesting a potential mechanism for anticancer activity .

The proposed mechanism by which 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide exerts its biological effects involves interaction with specific molecular targets within cells. The thiophene ring can bind to various enzymes and receptors, potentially inhibiting their activity. The presence of the bromine atom may enhance binding affinity, while the carboxamide group facilitates interactions with biological molecules.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study focusing on the antibacterial properties of thiophene derivatives, it was found that certain analogs exhibited substantial antibacterial activity against resistant strains, highlighting the importance of structural modifications in enhancing efficacy .

- Cancer Research : A series of experiments demonstrated that compounds structurally related to 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide inhibited ERK5 activity, leading to reduced proliferation in cancer cell lines .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the compound's structure can significantly influence its bioavailability and metabolic stability, which are critical factors for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a brominated thiophene carboxylic acid derivative with cyclobutylamine. Key steps include:

- Acid Activation : Convert 5-bromo-4-methylthiophene-2-carboxylic acid to its reactive chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Amide Formation : React the acyl chloride with cyclobutylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Validation : Confirm purity via HPLC (>95%) and structural identity via -NMR (e.g., cyclobutyl protons at δ 2.5–3.0 ppm) and HRMS .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), methyl group (δ 2.3–2.5 ppm), and cyclobutyl protons (δ 1.8–3.0 ppm). Compare with analogous thiophene carboxamides .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ with HRMS (expected m/z ≈ 300.03).

- Elemental Analysis : Ensure C, H, N, S, and Br percentages align with theoretical values (±0.4%).

- Melting Point : Report m.p. with a narrow range (e.g., 145–147°C) to indicate purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps.

- Solvent Effects : Incorporate the polarizable continuum model (PCM) for solvent environments (e.g., DMSO).

- Validation : Compare computed IR vibrational frequencies (e.g., C=O stretch ~1680 cm⁻¹) with experimental FTIR data to assess accuracy .

Q. What strategies resolve discrepancies in crystallographic data during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement. Address twinning or disorder by:

- Applying TWIN/BASF commands for twinned crystals.

- Partitioning disordered regions (e.g., cyclobutyl ring) into multiple occupancy sites.

- Validation Metrics : Ensure R-factor < 0.05, wR₂ < 0.10, and Goodness-of-Fit (GoF) ~1.0. Cross-validate with Hirshfeld surface analysis for intermolecular interactions .

Q. How can researchers analyze contradictory biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line viability assays with identical ATP concentrations).

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or incubation time.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.